ELISPOT Immunogenicity in HLA-A2 Transgenic Mice: KIF20A-28 vs. KIF20A-2 and KIF20A-8
In the primary epitope discovery study, KIF20A-28 (p284–293, AQPDTAPLPV) induced a quantitatively robust IFN-γ ELISPOT response in CD4⁻ spleen cells from immunised HLA-A2 transgenic mice that was comparable to the other two validated epitopes but with notably tighter replicate variation. CD4⁻ spleen cells stimulated with KIF20A-28-pulsed bone marrow-derived dendritic cells produced 141.2 ± 5.5 spot counts per 2 × 10⁴ cells, compared to 149.0 ± 22.2 for KIF20A-2 and 117.2 ± 23.4 for KIF20A-8, with respective no-peptide backgrounds of 19.2 ± 5.2, 32.6 ± 9.9, and 51.4 ± 7.8 . KIF20A-28 thus demonstrated the lowest background and the lowest coefficient of variation among the three, which may be advantageous for assay standardisation.
| Evidence Dimension | IFN-γ ELISPOT spot count per 2 × 10⁴ CD4⁻ spleen cells (mean ± SD) |
|---|---|
| Target Compound Data | 141.2 ± 5.5 (KIF20A-28, AQPDTAPLPV); background 19.2 ± 5.2 |
| Comparator Or Baseline | KIF20A-2 (LLSDDDVVV): 149.0 ± 22.2; background 32.6 ± 9.9. KIF20A-8 (CIAEQYHTV): 117.2 ± 23.4; background 51.4 ± 7.8 |
| Quantified Difference | KIF20A-28: CV ≈ 3.9% vs. KIF20A-2 CV ≈ 14.9% and KIF20A-8 CV ≈ 20.0%. Signal-to-background ratio: KIF20A-28 ≈ 7.4, KIF20A-2 ≈ 4.6, KIF20A-8 ≈ 2.3. |
| Conditions | HLA-A2 (A*02:01) transgenic mice immunised with syngeneic BM-DCs pulsed with peptide mixtures; CD4⁻ spleen cells stimulated in vitro for 6 days; human IFN-γ ELISPOT kit (BD Biosciences); assays performed twice with similar results. |
Why This Matters
Lower inter-replicate variability and higher signal-to-background ratio make KIF20A-28 preferable for quantitative immunomonitoring assays where assay precision and dynamic range are critical for statistical power.
- [1] Imai K, Hirata S, Irie A, et al. Identification of HLA-A2-restricted CTL epitopes of a novel tumour-associated antigen, KIF20A, overexpressed in pancreatic cancer. British Journal of Cancer, 2011; 104(2): 300–307. ELISPOT quantitative data from Results section and Figure 4A. View Source
